Superior Performance in Hindered Phosphorylation: Quantitative Conversion vs. Incomplete Reaction and Byproduct Formation with a Di-tert-butyl Analog
A direct comparative study evaluated the global phosphorylation of a 32-residue phospholamban peptide on solid support using dibenzyl N,N-diisopropylphosphoramidite versus di-t-butyl N,N-diisopropylphosphoramidite. Phosphorylation with the di-t-butyl analog resulted in an incomplete reaction, with unreacted peptide recovered, and led to the formation of an undesired H-phosphonate side product. In contrast, the use of dibenzyl N,N-diisopropylphosphoramidite yielded the desired phosphorylated peptide quantitatively and did not produce any detectable H-phosphonate [1]. This demonstrates the dibenzyl reagent's superior reactivity and chemoselectivity, particularly for sterically hindered phosphorylation sites.
| Evidence Dimension | Reaction Completeness and Purity Profile |
|---|---|
| Target Compound Data | Quantitative yield of desired phosphorylated peptide; no H-phosphonate byproduct detected |
| Comparator Or Baseline | Di-t-butyl N,N-diisopropylphosphoramidite: Incomplete reaction (nonphosphorylated peptide recovered); significant H-phosphonate formation |
| Quantified Difference | Quantitative conversion vs. incomplete/incomplete; absence of H-phosphonate vs. presence |
| Conditions | Solid-phase Fmoc synthesis; global phosphorylation of PLB 2-33 peptide resin; 1H-tetrazole activation; oxidation with t-BuOOH |
Why This Matters
For the synthesis of complex or hindered phosphopeptides, this reagent ensures complete conversion and eliminates a major purification challenge (H-phosphonate removal), saving time and improving final product purity.
- [1] Hitz, C., et al. (1996). Global phosphorylation at Ser16 of the 32-residue cytoplasmic domain of phospholamban: Comparison of di-t-butyl- and dibenzyl-N,N-diisopropylphosphoramidites. Letters in Peptide Science, 2(5), 279-284. View Source
